2-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine
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Overview
Description
2-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4-triazolo[1,5-a]pyrimidine with ethylamine in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
2-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine is unique due to its specific substitution pattern and the presence of an ethylamine side chain, which can enhance its binding affinity and selectivity towards certain molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and reduced side effects.
Properties
Molecular Formula |
C8H15N5 |
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Molecular Weight |
181.24 g/mol |
IUPAC Name |
2-(6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C8H15N5/c1-6-4-10-8-11-7(2-3-9)12-13(8)5-6/h6H,2-5,9H2,1H3,(H,10,11,12) |
InChI Key |
AVGVYQOSGOLWBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=NC(=NN2C1)CCN |
Origin of Product |
United States |
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